molecular formula C11H14FNO2 B5221041 4-fluoro-N-(3-methoxypropyl)benzamide

4-fluoro-N-(3-methoxypropyl)benzamide

Cat. No.: B5221041
M. Wt: 211.23 g/mol
InChI Key: BHHBISXMSCSGGH-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-methoxypropyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a 3-methoxypropylamine group attached via an amide bond. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methoxypropyl chain) and enhanced metabolic stability (attributed to the electron-withdrawing fluorine atom).

Properties

IUPAC Name

4-fluoro-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-15-8-2-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHBISXMSCSGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-methoxypropyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 3-methoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(3-methoxypropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-N-(3-methoxypropyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The methoxypropyl group increases the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Key Properties/Activities Reference
4-Fluoro-N-(3-methoxypropyl)benzamide C₁₁H₁₄FNO₂ 4-F, 3-methoxypropyl Not reported Balanced lipophilicity, metabolic stability
4-Fluoro-N-(4-hydrazinecarbonylphenyl)benzamide (4b) C₁₄H₁₂FN₃O₂ 4-F, hydrazinecarbonylphenyl 70% 70 Potential for metal chelation or coordination chemistry
4-Fluoro-N-(3-iodo-1-methoxypropyl)benzamide (4c) C₁₁H₁₂FINO₂ 4-F, 3-iodo-1-methoxypropyl 78–81 83 High reactivity (iodine substituent); potential for radio-labeling

Key Observations :

  • The hydrazinecarbonyl group in 4b introduces hydrogen-bonding capacity, which may enhance crystalline packing (e.g., IR data showing NH stretches at 3397–3307 cm⁻¹ ).
  • The iodo derivative (4c ) exhibits higher molecular weight (357.13 g/mol) and reactivity, making it a candidate for further functionalization .

Heterocyclic and Complex Derivatives

Compound Name Molecular Formula Structural Features Molecular Weight (g/mol) Notable Properties Reference
4-Fluoro-N-[4-(2-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenyl]benzamide C₂₀H₂₁FN₆O₃ Tetrazole ring, methoxypropyl 412.425 Enhanced binding to receptors (e.g., kinase inhibition)
4-Fluoro-N-(1-(3-methoxypropyl)-6-morpholino-1H-benzimidazol-5-yl)benzamide C₂₆H₂₆FN₅O₆ Benzimidazole, morpholino 523.521 Anticancer potential (heterocyclic pharmacophore)
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide C₁₅H₉FN₂O₃·H₂O Dioxoisoindolinyl 302.26 (anhydrous) Crystalline stability (3D H-bonding network)

Key Observations :

  • The tetrazole-containing compound (C₂₀H₂₁FN₆O₃ ) has a high nitrogen content, which may improve solubility but reduce oral bioavailability due to increased polarity .
  • The benzimidazole derivative (C₂₆H₂₆FN₅O₆) demonstrates how bulky substituents (e.g., morpholino, nitrofuran) can expand pharmacological scope but complicate synthesis .
  • The dioxoisoindolinyl derivative forms a robust hydrogen-bonded framework (N–H···O and O–H···O interactions), enhancing thermal stability .

Sulfonamide vs. Benzamide Analogues

Compound Name Molecular Formula Core Structure Molecular Weight (g/mol) Key Differences Reference
This compound C₁₁H₁₄FNO₂ Benzamide 219.24 Amide bond; moderate polarity
4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide C₁₀H₁₄FNO₃S Benzenesulfonamide 247.284 Sulfonamide group; higher acidity (pKa ~10)

Key Observations :

  • Sulfonamides (e.g., C₁₀H₁₄FNO₃S) are more acidic than benzamides, influencing their protein-binding and excretion profiles .
  • The sulfonamide group enhances antibacterial activity, a property less common in benzamides.

Pharmacological Implications

  • Anticancer Activity: Derivatives with benzimidazole or morpholino groups () show promise in targeting kinase pathways .
  • Antimicrobial Potential: Sulfonamide analogues () and nitrofuran-containing compounds () exhibit broader microbial target engagement .

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